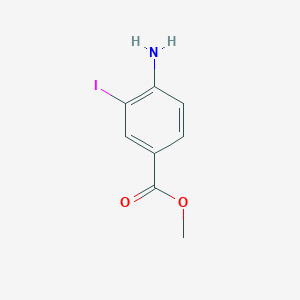

Methyl 4-amino-3-iodobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-amino-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLVFVTVXSKAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399364 | |

| Record name | Methyl 4-amino-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19718-49-1 | |

| Record name | Methyl 4-amino-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-amino-3-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Methyl 4-amino-3-iodobenzoate from methyl 4-aminobenzoate

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-iodobenzoate from Methyl 4-aminobenzoate

Foreword: The Strategic Importance of Iodinated Synthons

In the landscape of modern pharmaceutical development, the strategic incorporation of halogen atoms, particularly iodine, into molecular scaffolds is a cornerstone of medicinal chemistry. Aryl iodides are not merely halogenated compounds; they are versatile synthetic intermediates, pivotal for constructing complex molecular architectures through cross-coupling reactions. This compound is a prime example of such a high-value building block. Its utility extends from the synthesis of non-ionic X-ray contrast agents to serving as a key precursor in the development of novel therapeutics.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that govern this transformation.

Mechanistic Underpinnings: The Iodination of an Activated Aromatic System

The synthesis of this compound from methyl 4-aminobenzoate is a classic example of an electrophilic aromatic substitution (SEAr) reaction. Understanding the mechanism is paramount to achieving a successful and high-yielding synthesis.

The Role of the Activating Group

The starting material, methyl 4-aminobenzoate, possesses two key functional groups on the aromatic ring: an amino group (-NH2) and a methyl ester group (-COOCH3).

-

Amino Group (-NH2): This is a powerful activating group. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene ring, increasing its electron density. This heightened nucleophilicity makes the ring highly susceptible to attack by electrophiles. The amino group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself.[2]

-

Methyl Ester Group (-COOCH3): This is a deactivating group that withdraws electron density from the ring through resonance and induction. It is a meta-director.

In this specific molecule, the powerful activating and directing effect of the amino group dominates. Since the para position is already occupied by the methyl ester, the incoming electrophile is directed to the positions ortho to the amino group (C3 and C5).

The Electrophile and Reaction Pathway

Iodine (I2) itself is a relatively weak electrophile compared to other halogens.[3] Therefore, the reaction requires a highly activated substrate like an aniline derivative, and conditions that either generate a more potent electrophilic iodine species or facilitate the reaction equilibrium.

The reaction proceeds via the following key steps:

-

Generation of the Electrophile: While I2 can act as the electrophile directly with highly activated rings, the reaction is often facilitated. In the presence of a base, the equilibrium is shifted.

-

Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophilic iodine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product.

The use of a base, such as sodium bicarbonate, is crucial. It neutralizes the hydrogen iodide (HI) produced during the reaction.[4] This prevents the protonation of the highly basic amino group. If the amino group were to be protonated to form an anilinium ion (-NH3+), it would become a strongly deactivating, meta-directing group, effectively shutting down the desired reaction.

Caption: Electrophilic aromatic substitution mechanism for iodination.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible. Each step includes a rationale, allowing for troubleshooting and adaptation.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Properties |

| Methyl 4-aminobenzoate | 619-45-4 | 151.16 | White solid |

| Iodine (I2) | 7553-56-2 | 253.81 | Grayish-black solid, sublimes |

| Sodium Bicarbonate (NaHCO3) | 144-55-8 | 84.01 | White crystalline powder |

| Ethanol (EtOH) | 64-17-5 | 46.07 | Clear, colorless liquid |

| Sodium Thiosulfate (Na2S2O3) | 7772-98-7 | 158.11 | White crystalline solid |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Clear, colorless liquid |

| Brine (Saturated NaCl) | N/A | N/A | Aqueous solution |

| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | White crystalline solid |

Mandatory Safety Precautions

-

Iodine (I2): Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Work in a well-ventilated fume hood.

-

Ethyl Acetate & Ethanol: Highly flammable liquids. Keep away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Step-by-Step Synthesis Procedure

Rationale: This procedure utilizes a simple and effective method employing molecular iodine as the iodinating agent and sodium bicarbonate as a crucial acid scavenger. Ethanol is chosen as a solvent due to its ability to dissolve the starting material and its relatively low toxicity.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-aminobenzoate (5.00 g, 33.1 mmol).

-

Add 100 mL of ethanol and stir until the solid is completely dissolved.

-

Add sodium bicarbonate (3.07 g, 36.5 mmol, 1.1 eq). Stir to create a suspension.

-

Causality: The slight excess of NaHCO3 ensures that all HI generated during the reaction is neutralized, protecting the amino group.

-

-

Addition of Iodine:

-

In a separate beaker, dissolve iodine (8.80 g, 34.7 mmol, 1.05 eq) in 50 mL of ethanol. This may require gentle warming.

-

Add the iodine solution dropwise to the stirring suspension of methyl 4-aminobenzoate over 30 minutes at room temperature.

-

Causality: A slight excess of iodine helps to drive the reaction to completion. Slow, dropwise addition helps to control the reaction rate and prevent potential side reactions like di-iodination.

-

-

Reaction:

-

After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours (overnight).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product spot should appear at a higher Rf than the starting material.

-

Work-up and Purification

Rationale: The work-up is designed to quench any remaining iodine, remove inorganic salts, and isolate the crude product, which is then purified by recrystallization.

-

Quenching:

-

Once the reaction is complete, cool the flask in an ice bath.

-

Slowly add a 10% aqueous solution of sodium thiosulfate dropwise until the dark color of the iodine disappears and the solution becomes pale yellow or colorless.

-

Causality: Sodium thiosulfate reduces unreacted I2 to colorless iodide ions (I-), simplifying purification.

-

-

Isolation of Crude Product:

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Add 100 mL of deionized water to the flask. A precipitate should form.

-

Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

-

Allow the crude product to air-dry on the filter paper.

-

-

Purification by Recrystallization:

-

Transfer the crude solid to a suitable flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

-

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization: Validation of Synthesis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Expected Result |

| Appearance | Beige or off-white crystalline powder[5] |

| Melting Point | 86-91 °C |

| Molecular Weight | 277.06 g/mol [6][7] |

| 1H NMR (400 MHz, DMSO-d6) | δ 8.11 (d, 1H), 7.66 (dd, 1H), 6.75 (d, 1H), 6.09 (s, 2H, -NH2), 3.75 (s, 3H, -OCH3)[5] |

| IR (cm-1) | ~3400 & ~3300 (N-H stretch), ~1700 (C=O stretch), ~1600 (C=C stretch), ~1280 (C-O stretch) |

| MS (ESI+) | m/z 278 [M+H]+ |

Interpretation of 1H NMR Data: [5]

-

δ 8.11 (d, 1H): This doublet corresponds to the aromatic proton at C6, which is ortho to the ester and meta to the amino group. It is coupled to the proton at C5.

-

δ 7.66 (dd, 1H): This doublet of doublets is the proton at C5, which is coupled to both the C6 proton and the C2 proton.

-

δ 6.75 (d, 1H): This doublet represents the proton at C2, which is ortho to the iodine and meta to the ester. It shows coupling to the C5 proton.

-

δ 6.09 (s, 2H): This broad singlet is characteristic of the two protons of the primary amino group (-NH2).

-

δ 3.75 (s, 3H): This sharp singlet corresponds to the three protons of the methyl ester group (-OCH3).

Troubleshooting and Optimization

| Potential Issue | Probable Cause | Recommended Solution |

| Low Yield | Incomplete reaction. Loss during work-up or recrystallization. | Increase reaction time and monitor carefully by TLC. Ensure pH is neutral before extraction. Use minimal hot solvent for recrystallization and ensure slow cooling. |

| Presence of Starting Material | Insufficient iodinating agent or reaction time. | Use a slight excess (1.05-1.1 eq) of iodine. Allow the reaction to run until TLC shows full consumption of starting material. |

| Formation of Di-iodinated Product | Reaction is too vigorous or too much iodinating agent was used. | Ensure slow, dropwise addition of the iodine solution. Maintain room temperature and avoid heating. Use stoichiometry as close to 1:1 as possible while still driving the reaction. |

| Product is Oily or Impure | Incomplete removal of inorganic salts or solvent. | Wash the crude product thoroughly with water. Ensure the final product is dried completely under vacuum. If necessary, purify via column chromatography. |

Conclusion

The synthesis of this compound via electrophilic iodination of methyl 4-aminobenzoate is a reliable and instructive transformation. By understanding the directing effects of the substituent groups and the critical role of the base in preserving the activating nature of the amino group, researchers can consistently achieve high yields of this valuable synthetic intermediate. The protocol detailed herein represents a robust, scalable, and validated method suitable for both academic and industrial research settings, providing a gateway to a wide array of more complex molecules in the field of drug development.

References

-

New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride. Retrieved from [Link]

-

Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride. Retrieved from [Link]

-

Multiple Authors. (2017). Why is sodium bicarbonate added in iodometry?. Quora. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Iodine Monochloride, Reagent ACS. Retrieved from [Link]

-

Chemical Education Xchange. (n.d.). Iodination of Aniline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]

-

Biswas, T. (2022). Iodolactone formation with mechanism. YouTube. Retrieved from [Link]

-

Answers.com. (2024). Why use NaHCO3 for iodometric titration?. Retrieved from [Link]

-

University of Central Arkansas. (n.d.). Iodination of Aniline. Retrieved from [Link]

-

Unacademy. (n.d.). Overview on Chemical Reactivity of Sodium Bicarbonate with Halogen. Retrieved from [Link]

-

ResearchGate. (n.d.). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodination. Retrieved from [Link]

-

OChemOnline. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Retrieved from [Link]

-

MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Iodination of Aniline [chemedx.org]

- 3. Iodination - Common Conditions [commonorganicchemistry.com]

- 4. Overview on Chemical Reactivity of Sodium Bicarbonate with Halogen [unacademy.com]

- 5. This compound CAS#: 19718-49-1 [m.chemicalbook.com]

- 6. This compound | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

A Technical Guide to Methyl 4-amino-3-iodobenzoate (CAS 19718-49-1): Properties, Synthesis, and Applications

Executive Summary

Methyl 4-amino-3-iodobenzoate is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising an aniline, a benzoate ester, and an aryl iodide—renders it a highly versatile synthetic building block. The strategic placement of the iodine atom ortho to the activating amino group and meta to the deactivating ester group dictates its reactivity, making it an ideal substrate for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, characterization data, and a discussion of its applications for researchers, scientists, and drug development professionals.

Core Identification and Nomenclature

Accurate identification is the cornerstone of chemical research and development. This compound is registered under a specific CAS number, which distinguishes it from its isomers, such as methyl 3-amino-4-iodobenzoate (CAS 412947-54-7).

-

IUPAC Name : this compound[1]

-

Synonyms : 4-Amino-3-iodobenzoic Acid Methyl Ester, Methyl 3-iodo-4-aminobenzoate[1]

-

InChI Key : MRLVFVTVXSKAMX-UHFFFAOYSA-N[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup and safety considerations.

| Property | Value | Source(s) |

| Molecular Weight | 277.06 g/mol | [1][2][4] |

| Melting Point | 86-91 °C (literature) | [2][3] |

| Appearance | Pale-yellow to brown solid (inferred from isomer) | |

| Boiling Point | 369.6 ± 32.0 °C (Predicted) | [3] |

| Assay | ≥95% (GC) | [2] |

Synthesis and Purification

Principle: The synthesis of this compound is typically achieved via electrophilic iodination of the commercially available methyl 4-aminobenzoate. The strong activating and ortho-directing effect of the amine group facilitates the regioselective introduction of iodine at the C3 position. The choice of a mild base like calcium carbonate is critical to neutralize the acidic byproducts without hydrolyzing the ester functionality.

Detailed Protocol: This protocol is adapted from a reported laboratory procedure and should be performed by trained personnel with appropriate personal protective equipment (PPE).[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 4-aminobenzoate (5.0 g, 33.1 mmol), benzyltrimethylammonium dichloroiodonate (22.1 g, 56.2 mmol), and calcium carbonate (5.0 g, 50.0 mmol).

-

Solvent Addition: Add a solvent mixture of dichloromethane (200 mL) and methanol (100 mL). The solvent system is chosen for its ability to dissolve the reactants while being relatively inert under the reaction conditions.

-

Reaction Execution: Heat the mixture to reflux and maintain stirring overnight. The elevated temperature is necessary to overcome the activation energy of the iodination reaction.

-

Workup: After cooling the reaction mixture to room temperature, wash it with a saturated aqueous solution of sodium bisulfite. This step is crucial to quench any unreacted iodinating agent.

-

Extraction and Drying: Separate the organic phase. Dry the organic layer over anhydrous sodium sulfate to remove residual water, which could interfere with subsequent reactions.

-

Isolation: Concentrate the dried organic phase under reduced pressure using a rotary evaporator. This method affords the crude product, this compound, often in near-quantitative yield (approx. 9.6 g).[3]

-

Purification (Optional): The crude product is often of sufficient purity for subsequent steps.[3] If higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography can be employed.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirmation of the product's identity and purity is paramount. The following spectroscopic data are characteristic of this compound.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides definitive structural confirmation.[3]

-

δ 8.11 (d, J = 2.02 Hz, 1H): This doublet corresponds to the proton at C2, which is ortho to the ester and meta to the iodine. It shows a small coupling to the proton at C6.

-

δ 7.66 (dd, J = 8.59, 2.02 Hz, 1H): This doublet of doublets represents the proton at C6, coupled to the protons at C5 (large coupling) and C2 (small coupling).

-

δ 6.75 (d, J = 8.59 Hz, 1H): This doublet is the proton at C5, ortho to the amino group, showing a large coupling to the proton at C6.

-

δ 6.09 (s, 2H): This broad singlet is characteristic of the two protons of the primary amine (-NH₂).

-

δ 3.75 (s, 3H): This sharp singlet corresponds to the three methyl protons of the ester group (-OCH₃).

-

-

Infrared (IR) Spectroscopy: IR spectra, typically acquired via ATR-IR, would show characteristic peaks for the N-H stretches of the amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-O stretches (around 1200-1300 cm⁻¹).[1]

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight, with the molecular ion peak [M]⁺ expected at m/z 277.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its utility as a versatile intermediate. The carbon-iodine bond is the primary site of reactivity, making it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Key Applications:

-

Palladium-Catalyzed Cross-Coupling: This is the most significant application. The aryl iodide functionality readily participates in reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form diarylamines.

-

-

Pharmaceutical Intermediate: It serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). A notable application is in the production of non-ionic X-ray contrast agents, where the iodine atom provides the necessary radiopacity.[5]

-

Materials Science: Aryl halides are foundational precursors for developing novel organic electronic materials and functional polymers.[6]

Caption: Generic Suzuki coupling reaction using the title compound.

Safety and Handling

Proper handling is essential due to the compound's irritant properties.

-

Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Storage: Store in a well-ventilated, dry place. It is classified under Storage Class 11 (Combustible Solids).[2]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-amino-3-iodobenzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-amino-3-iodobenzoate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of the spectral interpretation for this key chemical intermediate. A detailed examination of substituent effects on proton chemical shifts and coupling constants is presented, supported by authoritative literature. Furthermore, this guide furnishes a robust, step-by-step protocol for the acquisition of high-quality ¹H NMR data, ensuring experimental reproducibility and accuracy.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound (Figure 1) is a vital building block in organic synthesis, particularly in the pharmaceutical industry. Its trifunctionalized aromatic ring system makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients.[1] The precise structural elucidation of this compound and its derivatives is paramount for ensuring the integrity of synthetic pathways and the purity of final products.

¹H NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for the structural characterization of organic molecules in solution.[1] By providing detailed information about the chemical environment, connectivity, and relative number of protons, ¹H NMR allows for unambiguous structure verification and purity assessment. This guide will dissect the ¹H NMR spectrum of this compound, offering a field-proven approach to its interpretation.

Figure 1: Chemical Structure of this compound with proton labeling.

Predicted and Experimental ¹H NMR Spectral Data

The analysis of a ¹H NMR spectrum begins with the prediction of chemical shifts and coupling patterns based on the molecular structure. These predictions are then compared with the experimental data for a comprehensive interpretation.

Theoretical Prediction of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit signals for three distinct protons. The substituents on the benzene ring—an amino group (-NH₂), an iodo group (-I), and a methyl ester group (-COOCH₃)—exert significant electronic and steric effects that influence the chemical shifts of the aromatic protons.

-

Amino Group (-NH₂): This is a strong electron-donating group through resonance, which increases the electron density at the ortho and para positions, causing the corresponding protons to be shielded and resonate at a lower chemical shift (upfield).[2][3]

-

Iodo Group (-I): Halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. The inductive effect generally dominates, leading to deshielding of nearby protons.[4][5][6]

-

Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group through both induction and resonance, which decreases the electron density on the aromatic ring, particularly at the ortho and para positions, resulting in deshielding and a downfield shift of the corresponding protons.[7][8]

Based on these principles, a qualitative prediction of the chemical shifts for the aromatic protons (labeled Ha, Hb, and Hc in Figure 1) can be made. Additionally, the protons of the methyl ester (-OCH₃) and the amino group (-NH₂) will appear as distinct signals.

Experimental ¹H NMR Data

The experimental ¹H NMR spectrum of this compound was acquired on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆). The observed chemical shifts (δ), multiplicities, coupling constants (J), and assignments are summarized in Table 1.

Table 1: Experimental ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.11 | d | 2.02 | 1H | Hc |

| 7.66 | dd | 8.59, 2.02 | 1H | Hb |

| 6.75 | d | 8.59 | 1H | Ha |

| 6.09 | s | - | 2H | -NH₂ |

| 3.75 | s | - | 3H | -OCH₃ |

In-Depth Spectral Interpretation

A thorough analysis of the experimental data allows for the definitive assignment of each signal and provides insights into the electronic structure of the molecule.

Analysis of Aromatic Proton Signals

The aromatic region of the spectrum displays three distinct signals, consistent with the 1,2,4-trisubstituted pattern of the benzene ring.

-

Hc (δ 8.11, d, J = 2.02 Hz): This proton, located ortho to the electron-withdrawing methyl ester group and meta to the electron-donating amino group, is the most deshielded of the aromatic protons. The doublet multiplicity arises from a meta-coupling to Hb, with a typical coupling constant of ~2-3 Hz.[9][10]

-

Hb (δ 7.66, dd, J = 8.59, 2.02 Hz): This proton is situated meta to both the amino and iodo groups and para to the methyl ester group. Its chemical shift is intermediate. The doublet of doublets multiplicity is a result of a large ortho-coupling to Ha (J = 8.59 Hz) and a smaller meta-coupling to Hc (J = 2.02 Hz). Typical ortho coupling constants in benzene rings are in the range of 7-10 Hz.[10][11]

-

Ha (δ 6.75, d, J = 8.59 Hz): This proton is ortho to the strongly electron-donating amino group and meta to the iodo group, making it the most shielded aromatic proton. The doublet multiplicity is due to the ortho-coupling with Hb.

Figure 3: Workflow for ¹H NMR Data Acquisition and Processing.

NMR Spectrometer Operation and Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

-

Tuning and Matching: Tune and match the probe to the resonance frequency of the protons to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the pulse sequence (a standard single-pulse experiment is usually sufficient), the number of scans (typically 8 to 16 for a sample of this concentration), the spectral width, and the acquisition time.

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Integration: Integrate the area under each signal to determine the relative number of protons.

-

Calibration: Calibrate the chemical shift scale by referencing the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information that can be fully interpreted through a systematic analysis of chemical shifts, multiplicities, and coupling constants. The observed spectral features are in excellent agreement with the predicted effects of the amino, iodo, and methyl ester substituents on the aromatic ring. This in-depth guide provides the necessary theoretical framework and practical protocols for researchers and scientists to confidently acquire and interpret the ¹H NMR spectrum of this important synthetic intermediate, thereby ensuring the quality and integrity of their chemical research and development endeavors.

References

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]

-

Introduction to NMR Spectroscopy in the Undergraduate Curriculum. (2016, September 15). ACS Publications. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

1H NMR Spectroscopy. (n.d.). University of Regensburg. Retrieved from [Link]

-

Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. (2018, May 1). PubMed Central. Retrieved from [Link]

-

NMR Guidelines for ACS Journals. (n.d.). ACS Publications. Retrieved from [Link]

-

Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. (1989, September). PubMed. Retrieved from [Link]

-

NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

-

High resolution NMR spectra of some tri-substituted benzenes. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Protons on aromatic rings in NMR. (2019, March 6). Chemistry Stack Exchange. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

-

Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

Understanding NMR Spectroscopy. (n.d.). Wiley-VCH. Retrieved from [Link]

-

Applications of 1H NMR Spectroscopy. (2014, January 6). Wiley Analytical Science. Retrieved from [Link]

-

Aromatic H. (n.d.). University of Calgary. Retrieved from [Link]

-

NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. (n.d.). Wiley. Retrieved from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]

-

EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

-

14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]

-

Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004, February 18). Modgraph. Retrieved from [Link]

-

1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. (2012, November 5). PubMed. Retrieved from [Link]

-

NMR Spectra Database. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved from [Link]

-

Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. (n.d.). Modgraph. Retrieved from [Link]

-

5.3 Spin-Spin Splitting: J-Coupling. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Nuclear Magnetic Resonance Spectroscopy (NMR). (n.d.). ACS Material. Retrieved from [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? (2015, April 13). Chemistry Stack Exchange. Retrieved from [Link]

-

Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. (n.d.). ResearchGate. Retrieved from [Link]

-

Determining the coupling on a substituted benzene ring. (2017, January 31). Chemistry Stack Exchange. Retrieved from [Link]

-

Chemical shifts. (n.d.). UCL. Retrieved from [Link]

-

Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Methyl 4-amino-3-iodobenzoate: Properties, Synthesis, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of Methyl 4-amino-3-iodobenzoate, a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its core physical and chemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its strategic importance in the synthesis of advanced pharmaceutical agents.

Introduction: Strategic Importance in Drug Development

This compound (CAS No. 19718-49-1) is a substituted aromatic compound belonging to the benzoate ester family.[1][2] Its true value in the pharmaceutical landscape lies not in its direct biological activity, but in its versatile functionality as a molecular scaffold. The molecule incorporates three key features: an amine group, a methyl ester, and an iodine atom strategically positioned on the benzene ring. This trifecta of functional groups makes it a highly valuable starting material for complex organic synthesis.

The aryl iodide moiety is particularly significant, serving as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The amino group provides a site for amidation or further functionalization, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This inherent reactivity profile makes this compound a crucial precursor in the synthesis of non-ionic X-ray contrast agents, a class of drugs that requires a poly-iodinated, highly functionalized benzene core.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and purification, and the analytical methods for quality control.

Physical Properties

This compound is typically a white to light yellow or beige crystalline powder under standard conditions.[2] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 19718-49-1 | [1][2] |

| Molecular Formula | C₈H₈INO₂ | [1][2] |

| Molecular Weight | 277.06 g/mol | [1] |

| Melting Point | 86-91 °C (lit.) | [2] |

| Boiling Point | 369.6 ± 32.0 °C (Predicted) | [2] |

| Appearance | White to light yellow powder/crystal | |

| InChIKey | MRLVFVTVXSKAMX-UHFFFAOYSA-N | [1] |

Solubility Profile

While quantitative solubility data (g/L) is not extensively published, empirical evidence from related p-aminobenzoic acid (PABA) derivatives provides a strong predictive framework. The compound is expected to have low solubility in water but good solubility in polar organic solvents. This is a critical consideration for reaction setup and purification.

-

Recommended Solvents for Dissolution: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Methanol.[4]

-

Solvents for Recrystallization/Purification: Mixtures of hexanes and ethyl acetate are commonly used for chromatographic purification of related aminobenzoates.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides a clear fingerprint of the molecule.

-

δ 8.11 (d, J = 2.02 Hz, 1H): This doublet corresponds to the proton on C2, ortho to the ester and meta to the amino group. The small coupling constant is characteristic of a meta coupling.

-

δ 7.66 (dd, J = 8.59, 2.02 Hz, 1H): This doublet of doublets represents the proton on C6, ortho to the amino group and meta to the ester. It is split by both the adjacent proton (ortho coupling, J ≈ 8.6 Hz) and the distant proton at C2 (meta coupling, J ≈ 2.0 Hz).

-

δ 6.75 (d, J = 8.59 Hz, 1H): This doublet is for the proton on C5, ortho to the amino group. It shows a large ortho coupling to the proton at C6.

-

δ 6.09 (s, 2H): This broad singlet is characteristic of the two protons of the primary amine (-NH₂).

-

δ 3.75 (s, 3H): This sharp singlet corresponds to the three protons of the methyl ester (-OCH₃).[2]

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR by identifying each unique carbon environment. While specific literature values for this exact compound are sparse, data for related structures like 4-aminobenzonitrile suggest expected chemical shifts.[4] The carbonyl carbon of the ester would appear downfield (~166 ppm), while the aromatic carbons would be in the ~110-155 ppm range. The iodinated carbon would be significantly shifted upfield compared to its non-iodinated counterpart.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups.

-

~3400-3300 cm⁻¹: Two distinct sharp peaks in this region would indicate the N-H stretching of the primary amine.

-

~1700 cm⁻¹: A strong, sharp absorption peak is characteristic of the C=O stretching of the ester carbonyl group.

-

~1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the ester.

Synthesis and Purification

The most common and efficient laboratory synthesis of this compound involves the direct iodination of its readily available precursor, Methyl 4-aminobenzoate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the ortho-iodination of anilines.[2]

Materials:

-

Methyl 4-aminobenzoate (1.0 eq)

-

Benzyltrimethylammonium dichloroiodonate (1.7 eq)

-

Calcium carbonate (CaCO₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 4-aminobenzoate (e.g., 5.0 g, 0.033 mol) in a solvent mixture of dichloromethane (200 mL) and methanol (100 mL).

-

Addition of Reagents: To the stirred solution, add calcium carbonate (5.0 g, 0.050 mol) followed by benzyltrimethylammonium dichloroiodonate (22.1 g, 0.056 mol). The calcium carbonate acts as a base to neutralize the HCl byproduct of the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain with vigorous stirring overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Workup: Upon completion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bisulfite to quench any remaining iodine.

-

Isolation: Separate the organic layer. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product (typically obtained in quantitative yield) can be used directly for many subsequent reactions.[2] For applications requiring higher purity, the crude solid can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its aryl iodide functionality, which is a prime substrate for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry for constructing the complex biaryl and substituted scaffolds found in many drugs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or esters.

Causality of Experimental Choices:

-

Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a classic, reliable choice that comes pre-ligated. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with a phosphine ligand (e.g., SPhos, XPhos), which is reduced in situ to the active Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the rate-limiting oxidative addition step and stabilize the catalytic species.[5]

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically used. The water is necessary for the solubility of the inorganic base.

Representative Suzuki-Miyaura Protocol

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.[5][7]

Pathway to Non-Ionic X-Ray Contrast Agents

This compound is a logical starting point for the synthesis of tri-iodinated isophthalamide cores found in agents like Iopamidol. The synthesis logic involves a series of transformations where the initial scaffold is further elaborated.

Caption: Logical synthetic pathway from the title compound to a contrast agent core.

This multi-step sequence highlights the strategic value of the starting material. By beginning with an already functionalized and iodinated ring, the overall synthesis is made more convergent and efficient. The initial iodine atom directs subsequent electrophilic aromatic substitutions and the existing functional groups provide the necessary handles for building the complex amide side chains that ensure water solubility and low osmolality in the final drug product.[8][9]

Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis, as impurities can lead to unwanted side reactions and complicate purification of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Representative HPLC Protocol

This protocol is based on standard methods for the analysis of aromatic amines and esters.[10][11]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid to ensure protonation of the amine and good peak shape).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or methanol/acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

This method allows for the separation of the main compound from potential impurities such as the starting material (Methyl 4-aminobenzoate) and any over-iodinated or regioisomeric byproducts.

Safety and Handling

As a laboratory chemical, this compound requires proper handling to ensure personnel safety.

-

GHS Hazard Statements:

-

Signal Word: Warning[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood. For handling bulk powder, a dust mask (e.g., N95) is recommended.

-

Storage: Keep in a tightly sealed container in a cool, dry, and dark place.[2]

Conclusion

This compound is a synthetically versatile and commercially valuable building block. Its well-defined physicochemical properties and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to confidently handle, analyze, and strategically deploy this compound in the synthesis of complex molecular targets, most notably in the development of next-generation diagnostic imaging agents.

References

- BenchChem. (2025). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA)

- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. BenchChem.

- BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. BenchChem.

-

MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization. PubMed Central. Retrieved January 5, 2026, from [Link]

- Patents.google.com. (n.d.). Process for the preparation of iopamidol.

- Patents.google.com. (n.d.). Process for the preparation of iopamidol and the new intermediates therein.

-

Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved January 5, 2026, from [Link]

-

Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved January 5, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 19718-49-1 [m.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. EP1154986A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 9. US7368101B2 - Process for the preparation of iopamidol and the new intermediates therein - Google Patents [patents.google.com]

- 10. lcms.cz [lcms.cz]

- 11. assets.fishersci.com [assets.fishersci.com]

Introduction: Understanding the Profile of Methyl 4-amino-3-iodobenzoate

An In-Depth Technical Guide to the Safe Handling of Methyl 4-amino-3-iodobenzoate

This compound is an aromatic organic compound that serves as a crucial building block and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its structure, featuring an aniline, an iodo-substituent, and a methyl ester, provides multiple reaction sites for synthetic transformations. However, the very features that make it a versatile reagent also necessitate a robust understanding of its hazard profile to ensure safe handling.

This guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols and insights herein are synthesized from authoritative safety data sheets and established laboratory safety principles, aiming to foster a proactive safety culture.

Hazard Identification and Risk Profile

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[3][4][5] It is classified under the Globally Harmonized System (GHS) with a "Warning" signal word.[3][4][5]

GHS Hazard Statements:

The causality behind these hazards lies in its chemical nature. As a fine crystalline powder, it can easily become airborne, leading to inhalation.[1][6] The amino and iodo groups on the aromatic ring can interact with biological macromolecules, leading to an irritant response upon contact with mucous membranes, skin, or the respiratory tract. Aromatic amines, as a class, are known for their potential for skin absorption, making dermal contact a significant route of exposure.[7]

Physicochemical and Hazard Data Summary

| Property | Value | Source(s) |

| CAS Number | 19718-49-1 | [1][3][4][6] |

| Molecular Formula | C8H8INO2 | [1][3][6] |

| Molecular Weight | 277.06 g/mol | [3][4] |

| Appearance | White to beige crystalline powder | [1][5] |

| Melting Point | 86-91 °C | [1][4][6] |

| GHS Signal Word | Warning | [3][4][5] |

| Hazard Codes | H315, H319, H335 | [3][4][5] |

| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [3][4] |

Comprehensive Protocol for Safe Handling and Exposure Control

A multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with handling this compound.

Engineering Controls: The First Line of Defense

The primary engineering control is to minimize the generation and inhalation of dust.

-

Ventilation: All handling of the solid compound, especially weighing and transferring, must be conducted in a well-ventilated area.[8] A certified chemical fume hood is the standard and most effective control.[7]

-

Containment: For procedures with a higher risk of aerosolization, consider using a ventilated balance enclosure or a glove box.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical to prevent dermal and ocular exposure.[9]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[4][10] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5][7] If there is a splash hazard, a face shield should be worn in addition to goggles.[7]

-

Respiratory Protection: If engineering controls cannot maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved N95 (or better) particulate respirator is required.[4][11] The use of respirators must be part of a comprehensive respiratory protection program.[11]

-

Skin and Body Protection: A standard laboratory coat should be worn, fully buttoned, with sleeves rolled down. For larger quantities or increased exposure risk, consider a chemical-resistant apron or coveralls.[1]

Safe Handling Workflow Diagram

The following diagram illustrates the critical safety checkpoints throughout the lifecycle of handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Conditions: Store in a tightly sealed container in a dry, cool, and dark place.[1][5][6] The recommended storage temperature is room temperature.[1][5][6]

-

Atmosphere: Some suppliers recommend storing under an inert gas, as the compound may be air-sensitive.[5] This is a critical consideration for long-term storage to prevent gradual degradation through oxidation.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous or hazardous reactions.[12][13]

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and correct action is vital.

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][12] |

| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [12] |

| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. | [12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [14] |

Spill Response Protocol

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Don appropriate PPE, including respiratory protection, gloves, and eye protection.

-

Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.[15] Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.[13][15]

-

Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth in the hazardous waste container.

-

Report: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent paper, empty containers) must be treated as hazardous chemical waste.[7]

-

Collection: Collect waste in a clearly labeled, non-reactive, and sealable container.[8] Do not mix with other waste streams to avoid potential incompatibilities.[7]

-

Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [7]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). Methyl 4-amino-3-iodobenzozte. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. Retrieved from [Link]

-

Washington State University. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Retrieved from [Link]

-

ASHP. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Methyl 3-amino-4-iodobenzoate, 97%. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Methyl 3-amino-4-iodobenzoate, min 97%, 100 grams. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. METHYL 3-AMINO-4-IODOBENZOATE | 412947-54-7 [chemicalbook.com]

- 3. This compound | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-氨基-3-碘苯甲酸甲酯 95% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 19718-49-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound CAS#: 19718-49-1 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. publications.ashp.org [publications.ashp.org]

- 10. agsci.oregonstate.edu [agsci.oregonstate.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. chemos.de [chemos.de]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Solubility Profile of Methyl 4-amino-3-iodobenzoate: A Guide for Synthetic and Formulation Chemistry

An In-depth Technical Guide for Researchers

Abstract: Methyl 4-amino-3-iodobenzoate is a pivotal halogenated building block in the synthesis of high-value compounds, particularly in the pharmaceutical and materials science sectors. Its utility in these fields is fundamentally governed by its physicochemical properties, with solubility being a critical parameter for reaction kinetics, purification, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We will delve into its physicochemical profile, present theoretical solubility predictions based on molecular structure, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling them to optimize processes and make informed decisions in their work with this versatile intermediate.

Introduction: The Strategic Importance of this compound

This compound is a substituted aniline derivative whose structural features—an electron-donating amino group, an electron-withdrawing methyl ester, and a strategically placed iodine atom—make it a highly valuable precursor in organic synthesis. The iodine substituent is particularly significant, serving as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira cross-coupling reactions. These reactions are cornerstones of modern drug discovery, enabling the construction of complex molecular architectures found in many targeted therapeutics, including kinase inhibitors.[1] For instance, halogenated aromatic structures are excellent starting materials for creating complex molecules for nonsteroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[2]

The successful execution of these synthetic steps, as well as subsequent downstream processes like crystallization, chromatography, and formulation, is critically dependent on the solubility of the starting material. A thorough understanding of how this compound behaves in different solvent systems is therefore not merely academic but a practical necessity for optimizing reaction yields, ensuring purity, and developing viable drug delivery systems.

Physicochemical Profile

A compound's solubility is intrinsically linked to its fundamental physical and chemical properties. The key characteristics of this compound are summarized below, providing the basis for understanding its interactions with various solvents.[3][4]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 19718-49-1 | Sigma-Aldrich |

| Molecular Formula | C₈H₈INO₂ | PubChem[3] |

| Molecular Weight | 277.06 g/mol | Sigma-Aldrich |

| Melting Point | 86-91 °C (lit.) | Sigma-Aldrich |

| Appearance | Yellow to brown crystalline powder | N/A |

| SMILES | COC(=O)C1=CC(=C(C=C1)N)I | PubChem[3] |

| InChI Key | MRLVFVTVXSKAMX-UHFFFAOYSA-N | Sigma-Aldrich |

Theoretical Solubility Considerations: "Like Dissolves Like"

The structure of this compound presents a duality of polarity. The aromatic ring, substituted with a large, polarizable iodine atom, contributes significant non-polar character. Conversely, the primary amine (-NH₂) and methyl ester (-COOCH₃) groups are polar and capable of acting as hydrogen bond acceptors (the oxygen atoms) and a hydrogen bond donor (the amine group).

This balance suggests the following solubility predictions:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the iodinated benzene ring has non-polar character, the polar functional groups will hinder dissolution in purely non-polar media.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF, DMSO): Moderate to good solubility is anticipated. These solvents can engage in dipole-dipole interactions with the ester and iodo groups, and their ability to accept hydrogen bonds can solvate the amine group.

-

Polar Protic Solvents (e.g., Alcohols, Water):

-

Alcohols (Methanol, Ethanol): Good solubility is expected. Alcohols can act as both hydrogen bond donors and acceptors, effectively solvating both the amine and ester functionalities. The non-iodinated analog, Methyl 4-aminobenzoate, is known to be soluble in alcohol.[5]

-

Water: Poor solubility is expected. Despite the presence of hydrogen-bonding groups, the large, hydrophobic iodobenzene core will likely dominate, limiting aqueous solubility. Related compounds are described as "slightly soluble in water."[5][6][7]

-

-

Aqueous Acids and Bases: The presence of the basic amine group suggests that solubility in acidic solutions (e.g., dilute HCl) will be significantly enhanced due to the formation of a soluble ammonium salt. Conversely, the compound is unlikely to dissolve in basic solutions as it lacks a sufficiently acidic proton.[8][9]

Experimental Determination of Solubility: Protocols and Rationale

Theoretical predictions must be validated by empirical data. The following sections provide robust protocols for both rapid qualitative assessment and precise quantitative measurement of solubility.

Protocol 1: Qualitative Solubility Classification

This method provides a rapid and resource-efficient way to classify the compound's solubility characteristics, which is invaluable for selecting solvents for reactions and initial purification trials.[8][9]

Objective: To classify the solubility of this compound in water, acidic, basic, and common organic solvents.

Methodology:

-

Preparation: Dispense approximately 20-30 mg of this compound into a series of labeled small test tubes or vials.

-

Solvent Addition: Add 1 mL of the first test solvent (e.g., deionized water) to the corresponding vial.

-

Agitation: Vigorously agitate the mixture for 60 seconds at a controlled ambient temperature (e.g., 25 °C). A vortex mixer is ideal.

-

Observation: Visually inspect the sample for dissolution. Classify as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: A noticeable amount of solid has dissolved, but some remains.

-

Insoluble: The solid appears unchanged.

-

-

Iterative Testing: Repeat steps 2-4 for the full panel of test solvents.

-

Solvent Panel: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Toluene.

-

Causality and Interpretation: This experimental workflow is designed to quickly probe the compound's acid-base properties and its affinity for solvents of varying polarity. Solubility in 5% HCl confirms the basicity of the amine group. Lack of solubility in 5% NaOH confirms the absence of an acidic functional group. The results from the organic solvent panel directly inform solvent selection for synthesis, extraction, and chromatography.

Sources

- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 19718-49-1 [m.chemicalbook.com]

- 5. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. METHYL 3-AMINO-4-IODOBENZOATE | 412947-54-7 [chemicalbook.com]

- 7. Methyl 3-amino-4-iodobenzoate, 97% | Fisher Scientific [fishersci.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

A Technical Guide to High-Purity Methyl 4-amino-3-iodobenzoate for Pharmaceutical Research and Development

This guide provides an in-depth technical overview of Methyl 4-amino-3-iodobenzoate, a critical starting material for the synthesis of advanced pharmaceutical compounds. Tailored for researchers, medicinal chemists, and process development scientists, this document details the commercial landscape for sourcing high-purity material, outlines robust analytical methodologies for quality control, and discusses its strategic applications in drug discovery and development.

Strategic Importance in Pharmaceutical Synthesis

This compound (CAS No: 19718-49-1) is a strategically important substituted aniline derivative.[1] Its molecular architecture, featuring an ester, an amine, and an iodine atom on a benzene ring, offers multiple points for chemical modification. This trifunctional nature makes it a valuable building block, particularly in the synthesis of complex molecules like non-ionic X-ray contrast agents.[2] The iodine atom, in particular, is not only key for radiopacity in imaging agents but also serves as a versatile handle for various cross-coupling reactions, enabling the construction of intricate molecular frameworks.

Sourcing High-Purity this compound: A Comparative Landscape of Commercial Suppliers

The procurement of high-purity starting materials is a cornerstone of efficient and reproducible pharmaceutical research and manufacturing. The quality of this compound directly impacts reaction yields, impurity profiles, and the overall success of a synthetic campaign. Several reputable suppliers offer this compound at various purity grades.

| Supplier | Stated Purity | Analytical Method | Key Considerations |

| Sigma-Aldrich | ≥95% | Gas Chromatography (GC) | Readily available in various quantities. Certificates of Analysis (CoA) are typically available, detailing lot-specific purity and physical properties. |

| TCI Chemicals | >98.0% | Gas Chromatography (GC) | Offers a higher purity grade suitable for more sensitive applications. Known for stringent quality control. |

| CymitQuimica | >98.0%(GC) | Gas Chromatography (GC) | European-based supplier, providing good accessibility for researchers in that region. |

| BLD Pharm | Custom | HPLC, LC-MS, UPLC, NMR | Offers a range of services including custom synthesis and scale-up, which can be valuable for transitioning from research to development.[3] |

| Chem-Impex | ≥97% | HPLC | Provides material with HPLC-certified purity, which can be important for assessing non-volatile impurities. |

Expert Insight: When selecting a supplier, it is imperative to look beyond the catalog purity. Request a lot-specific Certificate of Analysis (CoA) to review the analytical data used to determine purity. For GMP-regulated processes, supplier qualification is a critical step, involving an evaluation of the supplier's quality management system.[4][5] A robust CoA should include not just the purity assay but also results from techniques like NMR and melting point analysis to confirm identity and provide a more complete quality picture.

Synthesis and Purification for High-Purity Applications

While commercially available, understanding the synthesis and purification of this compound provides valuable insights into potential impurities. The most common laboratory-scale synthesis involves the direct iodination of Methyl 4-aminobenzoate.

Synthetic Pathway: Electrophilic Iodination

The synthesis typically proceeds via an electrophilic aromatic substitution reaction. Methyl 4-aminobenzoate is treated with an iodinating agent in the presence of a base to neutralize the generated acid.

A general laboratory procedure is as follows: Methyl 4-aminobenzoate is dissolved in a mixture of dichloromethane and methanol.[6] An iodinating reagent, such as benzyltrimethylammonium dichloroiodate, is added along with a mild base like calcium carbonate.[6] The reaction mixture is heated to reflux and stirred overnight.[6] After an aqueous workup to remove salts and unreacted reagents, the crude product is isolated.[6]

Diagram: Synthetic Pathway of this compound

Caption: Synthetic route to this compound.

Purification to >99% Purity: The Critical Role of Recrystallization

Achieving high purity, often required for pharmaceutical applications, necessitates a robust purification strategy. Recrystallization is the most effective method for removing minor impurities from the crude product.

Experimental Protocol for Recrystallization:

-

Solvent Selection: The choice of solvent is critical. For compounds like substituted aminobenzoates, a solvent pair is often effective. A good starting point is a mixture of a more polar solvent in which the compound is soluble (like ethanol or methanol) and a less polar co-solvent in which it is less soluble (like water or hexane) to induce precipitation. For a similar compound, 4-Amino-3-bromobenzoic acid, a mixture of dichloromethane and methanol has proven effective.[7]

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol. The goal is to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add deionized water to the hot solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Quality Control: A Multi-Pronged Analytical Approach

Ensuring the purity and identity of this compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for quantifying the purity of the main component and detecting non-volatile impurities.

Suggested HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase.

Gas Chromatography (GC) for Volatile Impurities and Assay

GC is well-suited for assessing the purity of relatively volatile compounds and is often the method cited by suppliers.

Suggested GC Method:

-

Column: A mid-polarity column such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow.

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID) at 280 °C.

-

Oven Program: A temperature gradient starting from around 100 °C and ramping up to 280 °C.

-

Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. For trace analysis of amines, derivatization may be necessary to improve peak shape and sensitivity.[8]

Spectroscopic Confirmation of Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The ¹H NMR spectrum of this compound in DMSO-d6 shows characteristic peaks: a singlet for the methyl ester protons (~3.75 ppm), a singlet for the amine protons (~6.09 ppm), and three distinct signals in the aromatic region corresponding to the protons on the substituted benzene ring.[6]

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and the aromatic C-H and C=C stretches.

Diagram: Analytical Workflow for Quality Control

Caption: Multi-technique approach for quality control.

Application in Drug Development: A Key Intermediate for X-Ray Contrast Media